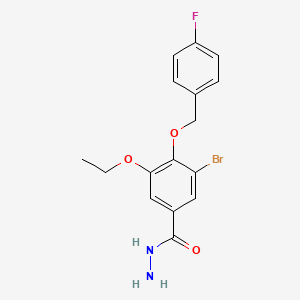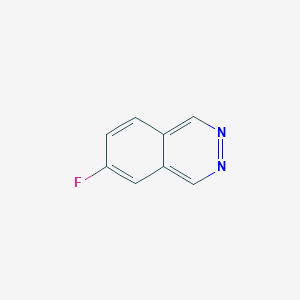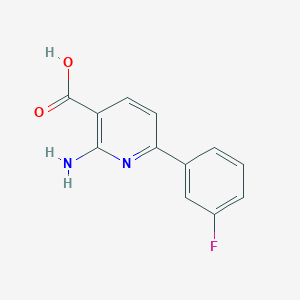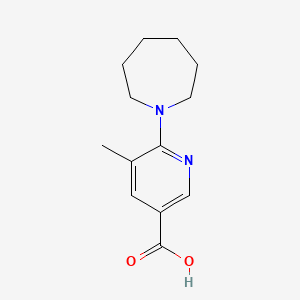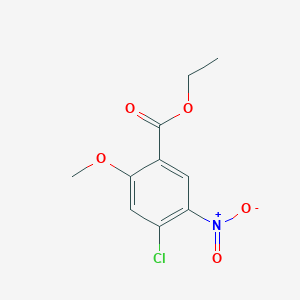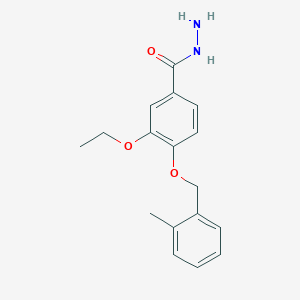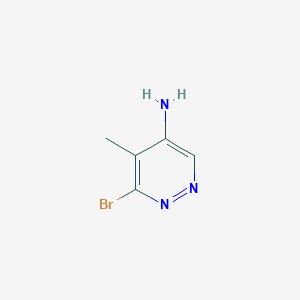
6-Bromo-5-methylpyridazin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-methylpyridazin-4-amine is a chemical compound with the molecular formula C5H6BrN3 and a molecular weight of 188.03 g/mol . It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. This compound is primarily used in industrial and scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 6-Bromo-5-methylpyridazin-4-amine involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and boron reagents to form carbon-carbon bonds . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing pyridazine derivatives .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis starting from commercially available precursors. The process includes halogenation, amination, and coupling reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-methylpyridazin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Boron Reagents: Employed in Suzuki-Miyaura reactions.
Nucleophiles: Used in substitution reactions to replace the bromine atom.
Major Products Formed
The major products formed from these reactions include various substituted pyridazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
6-Bromo-5-methylpyridazin-4-amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Bromo-5-methylpyridazin-4-amine is primarily based on its ability to interact with various molecular targets. It can inhibit specific enzymes or receptors, leading to a range of biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-6-Chloro-5-Methylpyridazin-3-Amine: Similar in structure but with an additional chlorine atom.
Pyrrolopyrazine Derivatives: Contain a pyrrole and pyrazine ring, exhibiting different biological activities.
Quinolinyl-Pyrazoles: Another class of nitrogen-containing heterocycles with distinct pharmacological properties.
Uniqueness
6-Bromo-5-methylpyridazin-4-amine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C5H6BrN3 |
|---|---|
Molecular Weight |
188.03 g/mol |
IUPAC Name |
6-bromo-5-methylpyridazin-4-amine |
InChI |
InChI=1S/C5H6BrN3/c1-3-4(7)2-8-9-5(3)6/h2H,1H3,(H2,7,9) |
InChI Key |
VGWMCYYXKLIZHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NC=C1N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


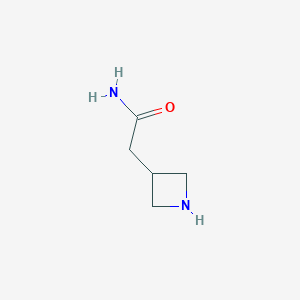
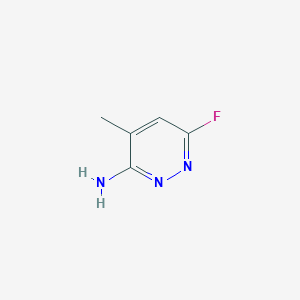
![methyl 4-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B13010585.png)

![3,7-Dimethyl-6-oxo-6,7-dihydroisoxazolo[5,4-b]pyridine-5-carbaldehyde](/img/structure/B13010608.png)
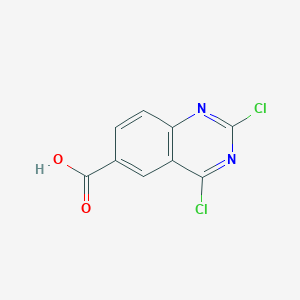

![7-Chloropyrido[2,3-d]pyrimidine](/img/structure/B13010635.png)
